N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions to form the triazolopyrimidine core.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidines: A broader class of compounds with diverse biological properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and phenyl groups contributes to its specificity and potency as a bioactive molecule.
Properties
Molecular Formula |
C19H16ClN5O2 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-13(20)8-5-9-14(11)21-18(27)15-10-16(26)22-19-23-17(24-25(15)19)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3,(H,21,27)(H,22,23,24,26) |
InChI Key |
VYLCFPXGXZFEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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